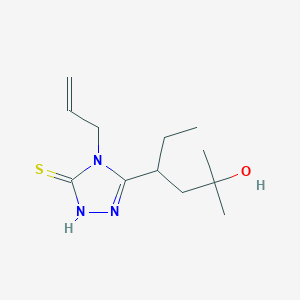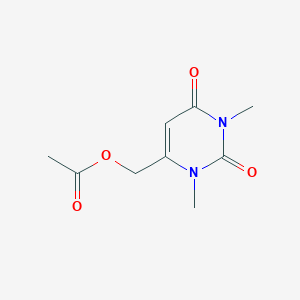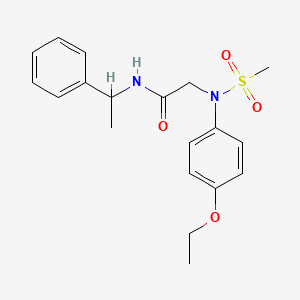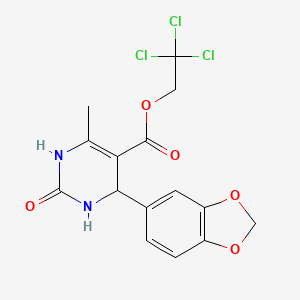
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methyl-2-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-allyl-5-mercapto-1,2,4-triazole derivatives has been explored through various methods. A notable approach involves the direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazoles, showcasing the versatility of these compounds in synthesizing derivatives with potential anti-ulcer activities (Georgiyants, Perekhoda, Saidov, & Kadamov, 2014).
Molecular Structure Analysis
The molecular structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, a closely related compound, has been determined using spectroscopy studies and X-ray diffraction. This has allowed for detailed analysis of its geometry, vibrational frequencies, and chemical shift values, providing insights into the molecular characteristics of these types of compounds (Alaşalvar, Soylu, Ünver, Apaydın, & Ünlüer, 2013).
Chemical Reactions and Properties
1,2,4-Triazole derivatives exhibit a range of chemical reactions, with their mercapto and amino groups facilitating various substitutions and cyclizations. These reactions have been leveraged to synthesize compounds with significant biological activities, showcasing the chemical versatility and reactivity of the triazole ring system (Haggam, 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility and melting points, are influenced by the substitution patterns on the triazole ring. These properties are crucial for their application in drug design and synthesis of materials (Tirlapur, Yuvaraj, Patil, & Udupi, 2009).
Chemical Properties Analysis
The chemical properties of 4-allyl-5-mercapto-1,2,4-triazole derivatives, including reactivity, stability, and potential for further functionalization, make them attractive targets for the development of novel compounds with enhanced biological or material properties. Their ability to undergo various chemical transformations enables the exploration of new pharmacophores and materials (Ma, Tian, & Zhang, 2006).
特性
IUPAC Name |
3-(5-hydroxy-5-methylhexan-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-5-7-15-10(13-14-11(15)17)9(6-2)8-12(3,4)16/h5,9,16H,1,6-8H2,2-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNUQFPJPWKBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)(C)O)C1=NNC(=S)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-hydroxy-5-methylhexan-3-yl)-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)

![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)

![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)

![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)